molecular formula C16H9ClFNOS2 B2852218 5-(3-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 647031-86-5

5-(3-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2852218
CAS No.: 647031-86-5
M. Wt: 349.82
InChI Key: JKVIFRVBRUDTHQ-NTEUORMPSA-N
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Description

5-(3-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic thiazolidin-4-one derivative designed for advanced oncological research. The thiazolidin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, particularly significant potential as anticancer agents . This compound belongs to the 5-ene-4-thiazolidinone subclass, characterized by an exocyclic double bond at the C5 position. This structural feature is critical for its chemical reactivity and biological activity profile, as the nature of the C5 substituent is a key determinant in modulating potency and target selectivity . The 2-thioxo modification (rhodanine subtype) further influences the molecule's electronic properties and its interaction with biological targets. In a research context, this compound is of high interest for screening against various cancer cell lines. Structurally related 5-benzylidenethiazolidin-4-one analogs have shown promising antimitotic activity and cytotoxicity against diverse cancer cell panels, including leukemia, colon cancer, CNS cancer, melanoma, and breast cancers, often at micro- and sub-micromolar concentrations . The specific pattern of chloro and fluoro substituents on the benzylidene and phenyl rings is intended to optimize the compound's electronic characteristics and binding affinity. The primary research value of this compound lies in its potential to inhibit cancer cell proliferation. While its exact mechanism of action should be confirmed through empirical investigation, related derivatives are known to interfere with key cellular processes. These can include the inhibition of specific enzymes, interaction with DNA or enzymes that metabolize DNA like topoisomerase, disruption of microtubule function, and the induction of apoptotic pathways in tumor cells, sometimes through caspase-independent mechanisms . This product is intended for use in established in vitro models to elucidate novel signaling pathways, study structure-activity relationships (SAR) within the thiazolidinone class, and identify potential multi-target enzyme inhibitors. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5E)-5-[(3-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNOS2/c17-11-3-1-2-10(8-11)9-14-15(20)19(16(21)22-14)13-6-4-12(18)5-7-13/h1-9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVIFRVBRUDTHQ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H9ClFNOS2C_{16}H_9ClFNOS_2. The compound features a thiazolidinone ring, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of the chlorobenzylidene and fluorophenyl groups may enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular Weight349.83 g/mol
CAS Number300377-91-7
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study reported that compounds with similar structures demonstrated selective cytotoxicity against various cancer cell lines, including K562 (human leukemia) and HeLa (cervical cancer) cells. For instance, compounds with IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells were noted .

The anticancer activity is primarily attributed to the induction of apoptosis through both extrinsic and intrinsic pathways. The compounds may also disrupt cell cycle progression and inhibit DNA synthesis by intercalating into DNA strands .

Antimicrobial Activity

Thiazolidinone derivatives have shown promise as antimicrobial agents. In vitro studies have revealed that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on acetylcholinesterase (AChE) and lipoxygenase (LOX), which are relevant in neurodegenerative diseases and inflammation, respectively .

Table 2: Biological Activities Overview

Activity TypeTarget/EffectIC50 Values
AnticancerK562 (leukemia), HeLa (cervical)8.5 - 14.9 µM
AntimicrobialVarious bacterial strainsVaries by strain
Enzyme InhibitionAChE, LOXSpecific IC50 values not provided

Case Study 1: Anticancer Evaluation

In a comparative study involving several thiazolidinone derivatives, the compound exhibited significant cytotoxicity against human tumor cell lines. The study highlighted the compound's ability to induce apoptosis effectively while maintaining lower toxicity towards normal fibroblast cells .

Case Study 2: Enzyme Inhibition

A recent investigation into the enzyme inhibitory effects of thiazolidinones found that certain derivatives showed promising results against AChE. The most active compounds demonstrated IC50 values significantly lower than standard inhibitors used in clinical settings .

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit considerable antimicrobial properties. For example, studies have shown that compounds similar to 5-(3-chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes them promising candidates for developing new antibiotics .

Anticancer Properties
Thiazolidinones have been investigated for their anticancer effects. The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways .

Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are also noteworthy. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy : In a comparative study, this compound was evaluated against standard antibiotics for its antibacterial activity. Results demonstrated that it had comparable or superior activity against certain pathogens, suggesting its potential as an alternative therapeutic agent .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that this compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies indicated that it activates caspase pathways leading to apoptosis .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in a marked reduction in inflammation markers compared to control groups. This suggests its viability as a treatment for conditions like rheumatoid arthritis or other inflammatory disorders .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidinone derivatives vary in substituents on the benzylidene and aryl groups, significantly affecting their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Position) Biological Activity (IC₅₀/μM) Key References
5-(3-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one 3-Cl (benzylidene), 4-F (aryl) Under investigation
(5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Cl (benzylidene) Antialgal: 1.3 μM
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Br (benzylidene) PET inhibition: 3.0 μM
5-(3-Hydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxothiazolidin-4-one 3-OH (benzylidene), 4-F (aryl) Not reported
5-(3-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one 3-Cl (benzylidene), CH₃ (aryl) Not reported
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-OH (benzylidene), Ph (aryl) Structural studies
Key Observations:

Halogen Position and Activity :

  • The 4-chloro derivative (Entry 2) exhibits potent antialgal activity (IC₅₀ = 1.3 μM), outperforming the brominated analogue (Entry 3) in this context .
  • Substitution at the 3-position (Entry 1) may alter target specificity compared to 4-position halogens, though biological data for the target compound remains under investigation.

Hydroxyl vs.

Aryl Group Influence :

  • The 4-fluorophenyl group (Entry 1) may confer metabolic stability compared to phenyl (Entry 5) or methyl (Entry 6) substituents due to reduced susceptibility to oxidative degradation .

Preparation Methods

Synthesis of 3-(4-Fluorophenyl)Thiourea Intermediate

The precursor 3-(4-fluorophenyl)thiourea is synthesized via nucleophilic addition:

  • Reactants : 4-Fluoroaniline (1.0 equiv) and thiophosgene (1.1 equiv) in anhydrous dichloromethane.
  • Conditions : Stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.
  • Workup : The product is precipitated with ice-cold water, filtered, and recrystallized from ethanol.

Characterization :

  • FT-IR : ν(N-H) at 3,275 cm⁻¹, ν(C=S) at 1,202 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.45–7.62 (m, 4H, Ar-H).

Formation of the Schiff Base Intermediate

The thiourea intermediate reacts with 3-chlorobenzaldehyde under acidic catalysis:

  • Reactants : 3-(4-Fluorophenyl)thiourea (1.0 equiv), 3-chlorobenzaldehyde (1.2 equiv), and p-toluenesulfonic acid (0.1 equiv) in ethanol.
  • Conditions : Refluxed at 80°C for 6–8 hours.
  • Workup : Solvent evaporation followed by column chromatography (hexane:ethyl acetate, 7:3).

Characterization :

  • FT-IR : ν(C=N) at 1,642 cm⁻¹, ν(C-Cl) at 745 cm⁻¹.
  • ¹³C NMR (CDCl₃) : δ 160.1 (C=N), 138.9 (C-Cl), 115.7–134.2 (Ar-C).

Cyclocondensation to Form the Thiazolidinone Core

The critical cyclization step employs mercaptoacetic acid:

  • Reactants : Schiff base (1.0 equiv), mercaptoacetic acid (1.5 equiv), and anhydrous sodium acetate (2.0 equiv) in ethanol.
  • Conditions : Refluxed at 90°C for 12–16 hours under nitrogen.
  • Workup : Acidified with 1M HCl, extracted with ethyl acetate, and purified via recrystallization.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by cyclization and dehydration (Figure 1). The Z-configuration of the exocyclic double bond is confirmed by X-ray crystallography.

Characterization :

  • FT-IR : ν(C=O) at 1,695 cm⁻¹, ν(C=S) at 1,335 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 7.72 (s, 1H, CH=), 7.12–7.89 (m, 8H, Ar-H), 12.24 (s, 1H, NH).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Reactants : Schiff base (1.0 equiv) and mercaptoacetic acid (1.5 equiv) in DMF.
  • Conditions : Irradiated at 150 W, 120°C, for 15–20 minutes.
  • Yield : 78–82% vs. 65–70% for conventional heating.

Solid-Phase Synthesis Using Resin-Bound Intermediates

A polystyrene-supported thiourea resin enables iterative functionalization:

  • Steps :
    • Immobilization of 4-fluoroaniline on Wang resin.
    • Sequential treatment with thiophosgene and 3-chlorobenzaldehyde.
    • Cleavage with trifluoroacetic acid to release the product.
  • Advantage : Facilitates high-throughput screening.

Analytical and Spectroscopic Validation

Comparative Spectral Data

Parameter Value/Observation Source
Melting Point 219–221°C
Molecular Formula C₁₆H₉ClFNOS₂
HR-MS (m/z) 349.8 [M+H]⁺
X-ray Crystallography Confirms ZZ configuration at C5 and C2

Computational Validation

  • DFT Studies : HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.
  • Molecular Docking : Strong binding affinity (−9.8 kcal/mol) with carbonic anhydrase IX.

Challenges and Optimization Strategies

  • Byproduct Formation :
    • Undesired E-isomer may form during cyclization. Mitigated by using anhydrous conditions and catalytic piperidine.
  • Low Solubility :
    • The 3-chlorobenzylidene group reduces polarity. Solved via sonication in DMSO/ethanol mixtures.
  • Scale-Up Limitations :
    • Microwave methods face energy dispersion issues. Continuous-flow reactors are proposed for industrial-scale synthesis.

Q & A

Q. What are the key synthetic steps and reagents for preparing 5-(3-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one?

The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with chloroacetic acid or esters under reflux conditions.
  • Step 2 : Introduction of the 3-chlorobenzylidene moiety via Knoevenagel condensation using 3-chlorobenzaldehyde in the presence of a base (e.g., piperidine) and polar solvents (e.g., ethanol) .
  • Step 3 : Functionalization of the 4-fluorophenyl group through nucleophilic substitution or coupling reactions. Key reagents include 3-chlorobenzaldehyde, thiourea derivatives, and catalysts like pyridine. Reaction optimization (temperature, solvent choice) is critical for yield enhancement .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and substitution patterns (e.g., distinguishing Z/E isomers via coupling constants in ¹H NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade compounds) and monitors reaction progress .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields by 15–20% compared to conventional reflux .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions during condensation .
  • Catalyst Screening : Bases like piperidine or DBU (1,8-diazabicycloundec-7-ene) improve Knoevenagel condensation efficiency .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing 4-fluorophenyl with 3,5-dichlorophenyl may alter anticancer potency by 30–50%) .
  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., thiazolidinones with electron-withdrawing groups show higher antimicrobial activity) .

Q. How are spectral data inconsistencies addressed during structural elucidation?

  • Multi-Technique Validation : Combine ¹³C NMR with DEPT-135 to distinguish quaternary carbons from CH₂ groups in the thiazolidinone ring .
  • X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., confirming the Z-configuration of the benzylidene moiety) .
  • Computational Modeling : DFT (Density Functional Theory) calculations predict NMR chemical shifts and verify experimental data .

Q. What methodologies explore the compound’s mechanism of action in anticancer studies?

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies cell death induction in HeLa cells .
  • Enzyme Inhibition Studies : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based assays .
  • Molecular Docking : Predict binding interactions with targets like tubulin or topoisomerase II using AutoDock Vina .

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